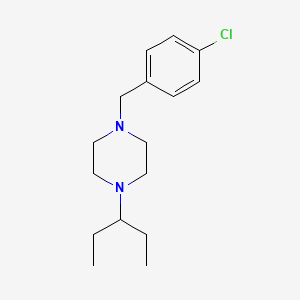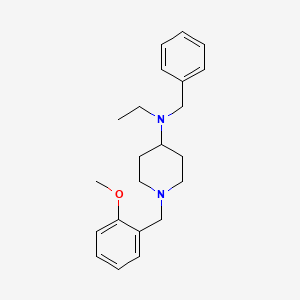![molecular formula C17H17Cl2N3O3 B10886626 (2E)-2-{4-[(2,6-dichlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinecarboxamide](/img/structure/B10886626.png)
(2E)-2-{4-[(2,6-dichlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((E)-1-{4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxyphenyl}methylidene)-1-hydrazinecarboxamide is a synthetic organic compound characterized by its complex structure, which includes dichlorobenzyl, ethoxyphenyl, and hydrazinecarboxamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-1-{4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxyphenyl}methylidene)-1-hydrazinecarboxamide typically involves multiple steps:
Formation of the Dichlorobenzyl Ether: The initial step involves the reaction of 2,6-dichlorobenzyl chloride with 3-ethoxyphenol in the presence of a base such as potassium carbonate to form 4-[(2,6-dichlorobenzyl)oxy]-3-ethoxyphenol.
Condensation Reaction: The intermediate product is then subjected to a condensation reaction with hydrazinecarboxamide under acidic conditions to form the final compound. This step often requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-((E)-1-{4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxyphenyl}methylidene)-1-hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the hydrazinecarboxamide group into corresponding amines.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
In biological and medicinal research, 2-((E)-1-{4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxyphenyl}methylidene)-1-hydrazinecarboxamide is investigated for its potential therapeutic properties. It may exhibit antimicrobial, antifungal, or anticancer activities due to its ability to interact with biological macromolecules.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics provided by the dichlorobenzyl and hydrazinecarboxamide groups.
Mecanismo De Acción
The mechanism by which 2-((E)-1-{4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxyphenyl}methylidene)-1-hydrazinecarboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. For example, in antimicrobial applications, it may inhibit the function of essential enzymes or disrupt cell membrane integrity. In cancer research, it could interfere with cell division or induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
2-((E)-1-{4-[(2,6-Dichlorobenzyl)oxy]-3-methoxyphenyl}methylidene)-1-hydrazinecarboxamide: Similar structure but with a methoxy group instead of an ethoxy group.
2-((E)-1-{4-[(2,6-Dichlorobenzyl)oxy]-3-hydroxyphenyl}methylidene)-1-hydrazinecarboxamide: Similar structure but with a hydroxy group instead of an ethoxy group.
Uniqueness
The presence of the ethoxy group in 2-((E)-1-{4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxyphenyl}methylidene)-1-hydrazinecarboxamide may confer unique solubility and reactivity properties compared to its analogs. This can influence its behavior in chemical reactions and its interactions in biological systems, potentially making it more effective in certain applications.
Propiedades
Fórmula molecular |
C17H17Cl2N3O3 |
|---|---|
Peso molecular |
382.2 g/mol |
Nombre IUPAC |
[(E)-[4-[(2,6-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]urea |
InChI |
InChI=1S/C17H17Cl2N3O3/c1-2-24-16-8-11(9-21-22-17(20)23)6-7-15(16)25-10-12-13(18)4-3-5-14(12)19/h3-9H,2,10H2,1H3,(H3,20,22,23)/b21-9+ |
Clave InChI |
RBZKUUHJBSALLQ-ZVBGSRNCSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)N)OCC2=C(C=CC=C2Cl)Cl |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=NNC(=O)N)OCC2=C(C=CC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8,8-dimethyl-5-(pyridin-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B10886546.png)
![2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1-phenylethyl)butanamide](/img/structure/B10886548.png)
![4-{(2Z)-2-[4-(cyanomethoxy)-3-iodo-5-methoxybenzylidene]hydrazinyl}benzoic acid](/img/structure/B10886549.png)
![2-(4-Bromophenoxy)-1-{4-[(4-chlorophenoxy)acetyl]piperazin-1-yl}ethanone](/img/structure/B10886560.png)
![2-(4-Chlorophenoxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone](/img/structure/B10886568.png)
![(2-Methoxyphenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone](/img/structure/B10886570.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10886571.png)



![1-[4-(3-Methoxybenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10886604.png)
methanone](/img/structure/B10886605.png)

![4-[1-(Ethylsulfonyl)-4-piperidyl]morpholine](/img/structure/B10886611.png)
